molecular formula C11H13Cl2NO2 B2483777 3,6-dichloro-2-methoxy-N-propan-2-ylbenzamide CAS No. 301680-10-4

3,6-dichloro-2-methoxy-N-propan-2-ylbenzamide

Cat. No.: B2483777
CAS No.: 301680-10-4
M. Wt: 262.13
InChI Key: SQYLWPGMNWVPNL-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-methoxy-N-propan-2-ylbenzamide is a benzamide derivative featuring a dichloro-substituted aromatic ring, a methoxy group at the 2-position, and an isopropylamide side chain. The dichloro and methoxy substituents suggest moderate lipophilicity and electronic effects, while the isopropyl group on the amide nitrogen may influence steric interactions and solubility .

Properties

IUPAC Name

3,6-dichloro-2-methoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-6(2)14-11(15)9-7(12)4-5-8(13)10(9)16-3/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYLWPGMNWVPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-2-methoxy-N-propan-2-ylbenzamide typically involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with isopropylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired benzamide compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors. The process includes the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-methoxy-N-propan-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 3,6-dichloro-2-methoxybenzoic acid.

    Reduction: Formation of 3,6-dichloro-2-methoxy-N-propan-2-ylamine.

    Substitution: Formation of 3,6-dichloro-2-hydroxy-N-propan-2-ylbenzamide.

Scientific Research Applications

3,6-Dichloro-2-methoxy-N-propan-2-ylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-dichloro-2-methoxy-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

3,6-Dichloro-2-methoxybenzoic acid (CAS 1918-00-9)

  • Structure : Lacks the isopropylamide group but shares the dichloro-methoxy aromatic core.
  • Relevance : Likely a precursor in the synthesis of the target compound. The carboxylic acid group increases polarity compared to the benzamide, reducing lipid solubility .

3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide (CAS 23950-58-5)

  • Structure : Dichloro-substituted benzamide with a bulky alkyne-containing side chain.
  • Comparison : The 1,1-dimethylpropynyl group introduces greater steric hindrance compared to the isopropyl group in the target compound. This may reduce enzymatic degradation or receptor binding efficiency in biological systems .

2-Methoxy-N,N-dimethylbenzamide (6f)

  • Structure : Methoxy-substituted benzamide with dimethylamide.
  • The dimethylamide group enhances solubility in polar solvents compared to the isopropylamide .

Hydrogen Bonding and Crystallography

3-Chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethylpropanamide

  • Structure : Chlorinated amide with a hydroxy-methoxybenzyl group.
  • Findings: The amide group forms intermolecular N–H⋯O and O–H⋯O hydrogen bonds, stabilizing the crystal lattice.
  • Comparison : The target compound’s dichloro substitution and isopropylamide may alter hydrogen-bonding capacity and crystal packing efficiency.

Spectroscopic and Analytical Data

6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (6)

  • Key Data : Melting point 318–319°C, IR bands at 1630 cm⁻¹ (C=N), and NMR signals for aromatic protons (δ 6.38–8.37 ppm). The SO₂ groups absorb at 1340–1150 cm⁻¹ .
  • Relevance : While structurally distinct, the chlorine and methoxy groups in this compound highlight the influence of electronegative substituents on spectroscopic profiles.

Data Table: Comparative Analysis of Selected Benzamide Derivatives

Compound Name Substituents Molecular Formula Key Properties/Data Evidence Source
3,6-Dichloro-2-methoxy-N-propan-2-ylbenzamide 2-OCH₃, 3-Cl, 6-Cl, N-isopropyl C₁₂H₁₃Cl₂NO₂ N/A (inferred lipophilicity)
3,6-Dichloro-2-methoxybenzoic acid 2-OCH₃, 3-Cl, 6-Cl, COOH C₈H₆Cl₂O₃ Higher polarity than benzamide analogs
2-Methoxy-N,N-dimethylbenzamide (6f) 2-OCH₃, N,N-dimethyl C₁₀H₁₃NO₂ Enhanced solubility in polar solvents
3-Chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethylpropanamide 3-Cl, 4-OH, 3-OCH₃, branched alkylamide C₁₄H₁₈ClNO₃ Hydrogen-bonded crystal structure

Biological Activity

3,6-Dichloro-2-methoxy-N-propan-2-ylbenzamide is a compound of significant interest due to its biological activity, particularly as an inhibitor of the P2X7 receptor. This receptor is implicated in various physiological and pathological processes, including inflammation and pain signaling. The compound's potential therapeutic applications are being explored in several areas, including oncology and neurobiology.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the P2X7 receptor. This receptor is a member of the purinergic receptor family and plays a crucial role in mediating cellular responses to ATP. Inhibition of P2X7 can lead to reduced inflammation and modulation of pain pathways, making this compound a candidate for treating conditions such as chronic pain and inflammatory diseases.

Research Findings

Recent studies have highlighted the compound's effectiveness in various cellular models. For instance, it has been shown to significantly inhibit ATP-induced IL-1β release in macrophages, indicating its potential role in modulating inflammatory responses. Additionally, it has demonstrated cytotoxic effects on certain cancer cell lines, suggesting a possible application in cancer therapy.

Case Studies

  • Inflammatory Response Modulation :
    • In vitro studies using human macrophage cell lines showed that treatment with this compound resulted in a dose-dependent decrease in pro-inflammatory cytokine production. This effect was attributed to the blockade of the P2X7 receptor, which is known to facilitate the release of these cytokines during inflammatory responses.
  • Anticancer Activity :
    • In a study involving various cancer cell lines (e.g., breast and lung cancer), this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM. These findings suggest that the compound may induce apoptosis in malignant cells through P2X7 receptor inhibition.

Data Table: Biological Activity Summary

Activity Cell Type / Model IC50 (µM) Mechanism
Inhibition of IL-1β releaseHuman macrophages5P2X7 receptor inhibition
CytotoxicityBreast cancer cell line15Induction of apoptosis
CytotoxicityLung cancer cell line20Induction of apoptosis

Q & A

Q. What are the optimized synthetic routes for 3,6-dichloro-2-methoxy-N-propan-2-ylbenzamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce the methoxy and chloro groups .
  • Step 2: Amide bond formation via condensation of the benzoyl chloride derivative with isopropylamine, using coupling agents like EDCI or HOBt .
  • Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves purity .
  • Yield Optimization: Control reaction temperature (40–60°C), use anhydrous solvents, and monitor intermediates via TLC .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR to identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, isopropyl at δ 1.2–1.4 ppm) .
    • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • Purity Assessment:
    • HPLC: Reverse-phase C18 column, acetonitrile/water gradient (90–95% purity threshold) .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

  • Storage Conditions:
    • Temperature: –20°C in amber vials to prevent photodegradation .
    • Solvent Stability: Dissolve in DMSO (10 mM stock) for long-term storage; avoid aqueous buffers >48 hours .
  • Degradation Studies:
    • Accelerated stability testing (40°C/75% RH for 4 weeks) monitors hydrolytic degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological activity?

Methodological Answer:

  • Key Modifications:
    • Chlorine Positioning: Compare 3,6-dichloro vs. 2,5-dichloro analogs to assess impact on receptor binding .
    • Amide Substituents: Replace isopropyl with cyclopropyl or tert-butyl to evaluate steric effects .
  • Biological Assays:
    • In vitro: Enzyme inhibition assays (IC₅₀) against target proteins (e.g., kinases) .
    • In silico: Molecular docking (AutoDock Vina) to predict binding affinities .

Table 1: SAR Comparison of Analogous Compounds

Substituent ModificationsBiological Activity (IC₅₀)Key Finding
3,6-Dichloro + isopropylamide0.8 µMHigh selectivity for kinase A
2,5-Dichloro + cyclopropylamide2.3 µMReduced potency
3-Chloro + tert-butylamide1.5 µMImproved metabolic stability
Data adapted from receptor-binding studies .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction:
    • Software: SwissADME or ADMETLab 2.0 to estimate logP (2.5–3.0), solubility (LogS ≈ –4.2), and CYP450 interactions .
    • Metabolic Sites: Identify vulnerable positions (e.g., methoxy demethylation via CYP3A4) using StarDrop .
  • Molecular Dynamics (MD):
    • Simulate ligand-protein binding stability (GROMACS) over 100 ns to assess conformational changes .

Q. How should researchers address contradictory data in pharmacological studies of this compound?

Methodological Answer:

  • Root-Cause Analysis:
    • Purity Discrepancies: Re-analyze batches via HPLC-MS; impurities >1% may skew bioactivity .
    • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Validation Steps:
    • Replicate studies in orthogonal models (e.g., cell-free vs. cell-based assays) .
    • Cross-validate with structurally related compounds to isolate structure-specific effects .

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